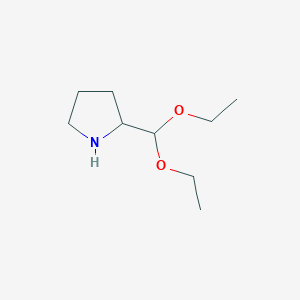

2-(Diethoxymethyl)pyrrolidine

Description

2-(Diethoxymethyl)pyrrolidine is a pyrrolidine derivative featuring a diethoxymethyl substituent at the 2-position of the five-membered amine ring. Pyrrolidine derivatives are widely studied for their conformational rigidity, which influences their reactivity and biological activity.

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

2-(diethoxymethyl)pyrrolidine |

InChI |

InChI=1S/C9H19NO2/c1-3-11-9(12-4-2)8-6-5-7-10-8/h8-10H,3-7H2,1-2H3 |

InChI Key |

HOUIUNUQRFTYIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C1CCCN1)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine Derivatives

Substituent Effects on Physicochemical Properties

The nature of the substituent at the 2-position of pyrrolidine significantly alters physical and chemical properties. Below is a comparative analysis:

- Lipophilicity : The diethoxymethyl group increases lipophilicity compared to hydroxymethyl derivatives, favoring interactions with hydrophobic targets. However, it is less lipophilic than aryl-substituted analogs like 4-fluorophenyl or trifluoromethylphenyl derivatives .

- Solubility : The ethoxy groups reduce aqueous solubility, limiting applications in aqueous-phase reactions but improving compatibility with lipid membranes .

Key Research Findings and Trends

Market Trends: 2-(Hydroxymethyl)pyrrolidine has a well-established market due to its use in pharmaceuticals and agrochemicals, with regional demand highest in Asia and North America . Diethoxymethyl derivatives are less commercialized but emerging in niche applications like boron-containing drug candidates .

Thermodynamic Stability : Pyrrolidine rings with bulky substituents (e.g., diethoxymethyl) adopt envelope conformations, as observed in crystal structures of related compounds. This conformation may influence stereochemical outcomes in asymmetric synthesis .

Toxicity Considerations : Substituted pyrrolidines with lipophilic groups (e.g., phenylethoxymethyl) require careful toxicity profiling, as seen in safety data sheets highlighting the need for medical consultation upon exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.